molecular formula C8H4F6O3S B052586 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate CAS No. 146397-87-7

4-(Trifluoromethyl)phenyl trifluoromethanesulfonate

Cat. No.: B052586
CAS No.: 146397-87-7
M. Wt: 294.17 g/mol
InChI Key: DJHQEXVEXPOXGG-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)phenyl trifluoromethanesulfonate is a high-value triflate ester extensively used as a synthetic intermediate and electrophilic arylating agent in organic chemistry and pharmaceutical research. The compound features a phenyl ring para-substituted with a highly electron-withdrawing trifluoromethyl (-CF 3 ) group and an excellent leaving group, the trifluoromethanesulfonate (triflate, -OTf). This structure makes it a superior electrophile in metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, often demonstrating enhanced reactivity compared to simpler aryl halides. The incorporation of the -CF 3 group is a critical strategy in modern drug design. This moiety can significantly alter a molecule's properties, improving its metabolic stability, lipophilicity, and membrane permeability, which often leads to enhanced biological activity and pharmacokinetic profiles. As such, this reagent is a vital building block for constructing complex trifluoromethylated aromatic systems found in New Chemical Entities (NCEs) for various therapeutic applications. Key Specifications: • CAS Number: 146397-87-7 • Molecular Formula: C 8 H 4 F 6 O 3 S • Molecular Weight: 294.17 g/mol • IUPAC Name: [4-(trifluoromethyl)phenyl] trifluoromethanesulfonate Safety Note: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for proper handling and hazard information.

Properties

IUPAC Name

[4-(trifluoromethyl)phenyl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6O3S/c9-7(10,11)5-1-3-6(4-2-5)17-18(15,16)8(12,13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHQEXVEXPOXGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441866
Record name 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146397-87-7
Record name 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The base (e.g., N,N-diisopropylethylamine, DIPEA) abstracts a proton from the phenolic hydroxyl group, generating a phenoxide intermediate. This intermediate attacks the electrophilic sulfur atom in Tf₂O, displacing a triflate anion and forming the desired aryl triflate. The reaction is typically conducted in anhydrous acetonitrile or dichloromethane at 0–25°C to minimize side reactions such as hydrolysis or elimination.

Example Procedure (Adapted from):

  • Dissolve 4-(trifluoromethyl)phenol (1.0 equiv) in anhydrous acetonitrile (0.25 M).

  • Add DIPEA (3.0 equiv) and cool the mixture to 0°C.

  • Slowly introduce Tf₂O (1.2 equiv) and stir for 12–18 hours at room temperature.

  • Quench with aqueous sodium chloride, extract with toluene, and purify via distillation or chromatography.

Yields for analogous substrates (e.g., 4-fluorophenyl triflate) exceed 85% under optimized conditions.

Sulfur Fluoride Exchange (SuFEx) Methodology

SuFEx chemistry, a click-like reaction paradigm, offers a complementary route to aryl triflates using N-phenyltrifluoromethanesulfonimide (PhNTf₂) as a triflylating agent. This method is prized for its chemoselectivity and compatibility with diverse functional groups.

Key Advantages Over Conventional Methods

  • Reduced Corrosivity : PhNTf₂ is less moisture-sensitive than Tf₂O, simplifying handling.

  • Broad Solvent Tolerance : Reactions proceed efficiently in dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Scalability : Demonstrated in multi-gram syntheses of structurally complex triflates.

Procedure (From):

  • Combine 4-(trifluoromethyl)phenol (1.0 equiv) and PhNTf₂ (1.5 equiv) in DMF.

  • Add potassium carbonate (2.0 equiv) and heat to 60°C for 24 hours.

  • Filter, concentrate, and purify the crude product via recrystallization.

This method achieves yields comparable to Tf₂O-based routes (80–90%) while mitigating safety risks associated with Tf₂O.

Comparative Analysis of Synthetic Methods

Parameter Tf₂O Method SuFEx Method
Reagent Cost ModerateHigh
Reaction Time 12–18 hours24 hours
Yield 85–95%80–90%
Byproducts Triflic acidN-Phenylimide
Scalability Industrial-scale feasibleLab-scale optimized
Safety Corrosive reagentsMild conditions

Experimental Optimization and Challenges

Solvent and Base Selection

  • Polar Aprotic Solvents : Acetonitrile and DMF enhance reaction rates by stabilizing ionic intermediates.

  • Base Compatibility : Bulky amines (e.g., DIPEA) outperform pyridine in preventing over-triflation.

Temperature Control

Exothermic reactions necessitate gradual reagent addition and cooling to 0°C, especially for Tf₂O. Elevated temperatures (>40°C) promote decomposition of the triflate product.

Purification Strategies

  • Distillation : Effective for volatile triflates (e.g., methyl triflate) but less suitable for aryl derivatives.

  • Chromatography : Silica gel chromatography with hexane/ethyl acetate eluents isolates high-purity products .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine can yield an arylamine derivative .

Scientific Research Applications

Arylating Agent

4-(Trifluoromethyl)phenyl trifluoromethanesulfonate serves as an effective arylating agent in various reactions:

  • Asymmetric α-Arylation of Ketones : It is employed in the palladium-catalyzed asymmetric α-arylation of ketones, allowing for the introduction of aryl groups with high enantioselectivity. This method has been documented to enhance the scope of enantioselective arylations significantly .
  • Synthesis of Carbazoles : The compound is utilized in one-pot syntheses of carbazoles through palladium-catalyzed N-arylation of anilines followed by oxidative coupling. This process highlights its utility in forming complex nitrogen-containing heterocycles .

Catalysis

The triflate is involved in several catalytic processes:

  • Cationic Polymerization : It acts as a Lewis acid catalyst in metal-free cationic polymerization of styrene and vinyl ether derivatives, facilitating the formation of polymers without the need for metal catalysts .
  • Cross-Coupling Reactions : The compound is utilized in palladium-catalyzed cross-coupling reactions, providing a pathway for the formation of C-C bonds between aryl groups and other nucleophiles .

Synthesis of Functionalized Compounds

This compound enables the synthesis of various functionalized compounds:

  • Regioselective Arylation : It allows for regioselective arylation of benzanilides with aryl triflates or bromides under palladium catalysis, which is crucial for developing pharmaceuticals and agrochemicals .
  • Formation of Trifluoromethyl Ethers : The compound is also used to synthesize trifluoromethyl ethers from alcohols, enhancing the properties and activities of bioactive compounds .

Case Study 1: Asymmetric Synthesis

In a study published in the Journal of the American Chemical Society, researchers demonstrated the effectiveness of using 4-(trifluoromethyl)phenyl triflate in asymmetric α-arylation reactions. They reported yields exceeding 90% with high enantioselectivity when employing palladium complexes with difluorphos ligands .

Case Study 2: Synthesis of Carbazoles

A one-pot synthesis involving this triflate was reported where anilines were reacted with phenyl triflate followed by oxidative coupling. This method yielded carbazoles with moderate to excellent yields, showcasing its utility in synthesizing complex nitrogen heterocycles .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The trifluoromethyl group can also influence the reactivity and stability of the compound, making it a valuable reagent in various synthetic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

4-Nitrophenyl Trifluoromethanesulfonate (4-Nitrophenyl Triflate)
  • Structure: Phenyl ring with a nitro (-NO₂) group at the para position and a triflate group.
  • Molecular Formula: C₇H₄F₃NO₅S.
  • Key Properties : The nitro group is a stronger electron-withdrawing group than -CF₃, further activating the triflate as a leaving group. This compound exhibits enhanced reactivity in Suzuki-Miyaura couplings compared to the -CF₃ analog .
  • Applications : Widely used in aryl ether and biaryl syntheses due to its rapid displacement kinetics .
4-Chloro-2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate
  • Structure : Phenyl ring with -Cl and -Si(CH₃)₃ groups at the 4- and 2-positions, respectively, and a triflate group.
  • Molecular Formula : C₁₀H₁₂ClF₃O₃SSi.
  • Key Properties : The -Si(CH₃)₃ group provides steric bulk, slowing reaction rates in nucleophilic substitutions. The -Cl group adds moderate electron withdrawal, balancing reactivity and stability .
  • Applications : Used in stepwise functionalization of aromatic systems where selective displacement is required .

Core Structural Variations

4-(Trifluoromethyl)phenylIodonium Trifluoromethanesulfonate
  • Structure : An iodonium salt with a triflate counterion. The cation includes a -CF₃-substituted phenyl ring and a mesitylene (2,4,6-trimethylphenyl) group.
  • Molecular Formula : C₁₇H₁₅F₆IO₃S.
  • Key Properties: Iodonium salts are potent arylating agents in photoredox catalysis. The -CF₃ group enhances solubility in non-polar solvents compared to non-fluorinated analogs .
  • Applications : Employed in metal-free C–H arylation reactions under mild conditions .
4-(Trifluoromethyl)-Cyclohex-1-enyl Trifluoromethanesulfonate
  • Structure : Cyclohexenyl core with -CF₃ and triflate groups.
  • Molecular Formula : C₈H₈F₆O₃S.
  • Key Properties : The aliphatic nature of the cyclohexenyl ring reduces conjugation, making the triflate less reactive than aromatic analogs. However, the -CF₃ group stabilizes carbocation intermediates in solvolysis reactions .
  • Applications : Used in stereoselective synthesis of cyclohexene derivatives .

Sulfonate Esters with Alternative Sulfonyl Groups

4-(Trifluoromethyl)phenyl 4-Methylbenzenesulfonate (Tosylate Analog)
  • Structure : Phenyl ring with -CF₃ and tosylate (-OSO₂C₆H₄CH₃) groups.
  • Molecular Formula : C₁₄H₁₁F₃O₃S.
  • Key Properties : The tosylate group is a weaker leaving group than triflate, requiring harsher conditions (e.g., higher temperatures) for displacement. The -CF₃ group slightly mitigates this by increasing electrophilicity .
  • Applications: Limited to reactions where slower kinetics are advantageous, such as in mechanistic studies .
4-Acetylphenyl Trifluoromethanesulfonate
  • Structure : Phenyl ring with -COCH₃ and triflate groups.
  • Molecular Formula : C₉H₇F₃O₄S.
  • Key Properties : The acetyl (-COCH₃) group introduces both electron-withdrawing and steric effects, reducing triflate reactivity compared to -CF₃-substituted analogs.
  • Applications : Utilized in ketone-directed ortho-functionalization reactions .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity (Relative to Target Compound) Applications
4-(Trifluoromethyl)phenyl triflate C₈H₅F₆O₃S 328.19 -CF₃, -OSO₂CF₃ High (Baseline) Cross-coupling, nucleophilic substitution
4-Nitrophenyl triflate C₇H₄F₃NO₅S 271.17 -NO₂, -OSO₂CF₃ Higher Suzuki-Miyaura couplings
4-Chloro-2-(trimethylsilyl)phenyl triflate C₁₀H₁₂ClF₃O₃SSi 332.80 -Cl, -Si(CH₃)₃, -OSO₂CF₃ Moderate Selective arylations
[4-(Trifluoromethyl)phenyl]iodonium triflate C₁₇H₁₅F₆IO₃S 540.26 Iodonium cation, -CF₃ Very High Photoredox arylation
4-(Trifluoromethyl)cyclohexenyl triflate C₈H₈F₆O₃S 298.20 Cyclohexenyl core, -CF₃ Lower Aliphatic functionalization

Biological Activity

4-(Trifluoromethyl)phenyl trifluoromethanesulfonate (TFMPT) is a chemical compound that has garnered attention due to its unique structural features and potential biological activities. The trifluoromethyl groups contribute to its metabolic stability and lipophilicity, which can enhance its interaction with biological targets. This article explores the biological activity of TFMPT, highlighting key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

TFMPT is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, along with a trifluoromethanesulfonate moiety. The molecular formula is C9H6F6O3SC_9H_6F_6O_3S, and it has a molecular weight of approximately 292.2 g/mol.

Key Properties

PropertyValue
Molecular FormulaC₉H₆F₆O₃S
Molecular Weight292.2 g/mol
Density1.5 g/cm³
Boiling Point120 °C (approx.)
Melting PointNot available

The biological activity of TFMPT can be attributed to several mechanisms:

  • Electrophilic Nature : The trifluoromethyl groups enhance the electrophilic character of the molecule, allowing it to interact more effectively with nucleophilic sites on biological macromolecules.
  • Hydrogen Bonding : The sulfonate group can form hydrogen bonds with various biomolecules, which may facilitate enzyme inhibition or receptor interaction.
  • Lipophilicity : The presence of fluorine atoms increases the lipophilicity of the compound, enhancing membrane permeability and cellular uptake.

Enzyme Inhibition

Research has indicated that TFMPT exhibits inhibitory effects on several enzymes:

  • Cyclooxygenase-2 (COX-2) : Studies have shown that TFMPT can moderately inhibit COX-2 activity, which is significant in inflammation pathways .
  • Lipoxygenases (LOX-5 and LOX-15) : Similar inhibitory effects were observed against LOX enzymes, suggesting potential anti-inflammatory properties .

Cytotoxicity

TFMPT has been evaluated for its cytotoxic effects against various cancer cell lines:

  • MCF-7 Breast Cancer Cells : In vitro studies demonstrated that TFMPT exhibits cytotoxicity against MCF-7 cells, with IC50 values indicating moderate potency .
  • Hek293-T Cells : Additional tests on Hek293-T cells showed varying levels of cytotoxicity, suggesting selective activity depending on the cellular context .

Case Studies

Several studies have highlighted the biological implications of TFMPT:

  • Study on COX Inhibition : A study published in Bioorganic & Medicinal Chemistry explored TFMPT's role as an inhibitor of COX enzymes. Results indicated that the compound could reduce prostaglandin synthesis in vitro, supporting its potential use in anti-inflammatory therapies .
  • Cytotoxicity Assessment : Another research article focused on the cytotoxic effects of TFMPT on cancer cell lines. It was found that the presence of the trifluoromethyl group significantly enhanced cytotoxic activity compared to non-fluorinated analogs .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to assess the purity of 4-(trifluoromethyl)phenyl trifluoromethanesulfonate, and how should discrepancies in purity data be resolved?

  • Methodological Answer: Purity assessment typically employs gas chromatography (GC) with flame ionization detection, as commercial batches report >93.0% purity . For higher precision, combine GC with 1H^1 \text{H} and 19F^19 \text{F} NMR to detect trace solvents (e.g., THF) or byproducts like triethylammonium chloride (from synthesis). Discrepancies may arise from residual moisture or incomplete salt removal; rigorous drying (e.g., molecular sieves) and repeated filtration are recommended .

Q. How can researchers optimize the synthesis of this compound to minimize side reactions?

  • Methodological Answer: Key parameters include:

  • Solvent Choice: Use anhydrous THF or dichloromethane to avoid hydrolysis of the triflate group .
  • Base Selection: Triethylamine (Et3_3N) effectively scavenges HCl during sulfonation, but excess base may deprotonate sensitive intermediates. Monitor via TLC (silica gel, hexane/ethyl acetate) .
  • Reaction Time: Extended reaction times (>72 hours) at room temperature improve yield but risk decomposition; periodic GC-MS monitoring is advised .

Advanced Research Questions

Q. What mechanistic insights explain the electrophilic reactivity of this compound in cross-coupling reactions?

  • Methodological Answer: The trifluoromethanesulfonate (triflate) group is a superior leaving group due to its strong electron-withdrawing effect (σp=1.44\sigma_p = 1.44), stabilizing transition states in SN_\text{N}Ar or Pd-catalyzed couplings. Comparative kinetic studies with tosylates/mesylates show 10–100x faster aryl transfer in Suzuki-Miyaura reactions . Computational DFT models (e.g., B3LYP/6-31G*) can quantify the activation energy barrier for triflate displacement versus competing pathways .

Q. How does the trifluoromethyl group influence the stability and reactivity of this compound under acidic or nucleophilic conditions?

  • Methodological Answer: The -CF3_3 group enhances stability via steric shielding and electron withdrawal, reducing hydrolysis rates. However, under strong nucleophiles (e.g., Grignard reagents), competing C-F bond cleavage may occur. To mitigate:

  • Acidic Conditions: Use aprotic solvents (e.g., DMF) and avoid Brønsted acids like triflic acid, which can protonate the triflate .
  • Nucleophilic Conditions: Pre-coordinate the triflate with Lewis acids (e.g., ZnCl2_2) to direct reactivity toward the sulfonate group .

Q. What strategies are effective for resolving contradictions in reported catalytic activity of this compound in glycosylation or phosphorylation reactions?

  • Methodological Answer: Discrepancies often stem from:

  • Impurity Profiles: Trace metals (e.g., Pd from coupling reactions) can alter catalytic pathways. Purify via column chromatography (SiO2_2, eluent: DCM/hexane) .
  • Solvent Polarity: Low-polarity solvents (toluene) favor triflate-mediated activation, while polar solvents (acetonitrile) may promote alternate mechanisms. Systematic solvent screens with kinetic profiling (e.g., 19F^19 \text{F} NMR) are critical .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(Trifluoromethyl)phenyl trifluoromethanesulfonate
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